molecular formula C4H10ClO2P B12648147 Propylphosphonochloridic acid, methyl ester CAS No. 28829-99-4

Propylphosphonochloridic acid, methyl ester

Cat. No.: B12648147
CAS No.: 28829-99-4
M. Wt: 156.55 g/mol
InChI Key: UWDILGVWRYHJKF-UHFFFAOYSA-N
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Description

Propylphosphonochloridic acid, methyl ester is an organophosphorus compound with the chemical formula C4H10ClO2P It is a derivative of phosphonic acid and is characterized by the presence of a propyl group, a chloridic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylphosphonochloridic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of propylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:

C3H7P(O)Cl2+CH3OHC4H10ClO2P+HCl\text{C3H7P(O)Cl2} + \text{CH3OH} \rightarrow \text{C4H10ClO2P} + \text{HCl} C3H7P(O)Cl2+CH3OH→C4H10ClO2P+HCl

This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce propylphosphonic acid and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

    Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Hydrolysis: Propylphosphonic acid and methanol.

    Substitution: Various substituted phosphonic acid esters.

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

Scientific Research Applications

Propylphosphonochloridic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propylphosphonochloridic acid, methyl ester involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzymatic studies, the compound may act as an inhibitor by binding to the active site of the enzyme and blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonochloridic acid, methyl ester: Similar structure but with a methyl group instead of a propyl group.

    Ethylphosphonochloridic acid, methyl ester: Similar structure but with an ethyl group instead of a propyl group.

    Butylphosphonochloridic acid, methyl ester: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propylphosphonochloridic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties

Properties

CAS No.

28829-99-4

Molecular Formula

C4H10ClO2P

Molecular Weight

156.55 g/mol

IUPAC Name

1-[chloro(methoxy)phosphoryl]propane

InChI

InChI=1S/C4H10ClO2P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3

InChI Key

UWDILGVWRYHJKF-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OC)Cl

Origin of Product

United States

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